2-(trifluoromethyl)-1H-indol-6-amine

Description

Molecular Structure and Properties

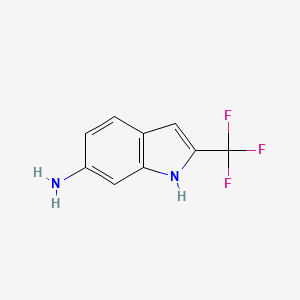

2-(Trifluoromethyl)-1H-indol-6-amine (CAS: 1236061-23-6) is an indole derivative featuring a bicyclic aromatic system fused with a pyrrole ring. Its molecular formula is $$ \text{C}9\text{H}7\text{F}3\text{N}2 $$, with a molecular weight of 200.16 g/mol. The compound’s structure includes:

- A trifluoromethyl group (-CF$$_3$$) at the 2-position of the indole core.

- An amine group (-NH$$_2$$) at the 6-position.

The SMILES notation (C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F) and InChIKey (SRXUTUQRJCNCOZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography and computational models confirm the planar geometry of the indole ring, with the trifluoromethyl group inducing electronic effects that influence reactivity.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}9\text{H}7\text{F}3\text{N}2 $$ |

| Molecular Weight | 200.16 g/mol |

| CAS Registry Number | 1236061-23-6 |

| SMILES | C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F |

Chemical Classification and Nomenclature

This compound belongs to the indole alkaloid family, specifically a mono-substituted indole with two functional groups:

- Trifluoromethyl group : A halogenated substituent known for enhancing metabolic stability and lipophilicity.

- Primary amine : A nucleophilic site enabling participation in condensation and coupling reactions.

Systematic nomenclature follows IUPAC rules, designating the indole nitrogen as position 1. Synonyms include 6-amino-2-(trifluoromethyl)indole and MFCD20227048.

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics:

- Melting Point : 107–109°C.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but less so in water.

- pKa : The amine group has a calculated pKa of ~4.5, making it weakly basic under physiological conditions.

- Lipophilicity : LogP of 2.1, attributed to the trifluoromethyl group’s hydrophobicity.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 107–109°C |

| Solubility in DMSO | 25 mg/mL |

| logP | 2.1 |

| Molecular Polarizability | 18.9 ų |

Historical Context in Indole Chemistry

Indole chemistry originated in the 19th century with Adolf von Baeyer’s isolation of indigo derivatives. The Fischer indole synthesis (1883) revolutionized access to indole scaffolds, enabling systematic derivatization. The introduction of trifluoromethyl groups into indoles emerged in the late 20th century, driven by demand for bioactive molecules with improved pharmacokinetic profiles.

This compound represents a modern iteration of these efforts, combining the indole nucleus’s versatility with fluorine’s electronic effects. Its synthesis typically employs palladium-catalyzed cross-coupling or direct trifluoromethylation strategies. Recent studies highlight its utility as a building block for:

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXUTUQRJCNCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-(trifluoromethyl)-1H-indol-6-amine involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the C2 position of indoles . Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable flow chemistry platforms. These platforms streamline the synthesis of trifluoromethyl-heteroatom anions using readily available organic precursors and cesium fluoride as the primary fluorine source .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-indol-6-amine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, palladium catalysts for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions yield 2-trifluoromethylindoles, while Suzuki–Miyaura coupling reactions produce carbon–carbon bonded products .

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)-1H-indol-6-amine has been investigated for its potential as a pharmaceutical agent. Its structural modifications allow for enhanced interaction with biological targets, leading to significant therapeutic implications.

- CYP1A2 Inhibition : This compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. Inhibition of this enzyme can enhance the bioavailability of co-administered drugs by preventing their rapid metabolism .

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values ranging from 2.6 to 24 µM, suggesting significant potential for anticancer applications . The trifluoromethyl group is believed to enhance these effects by altering the electronic properties and solubility of the compound.

Biological Research

The unique interactions facilitated by the trifluoromethyl group make this compound an interesting subject for biological studies.

- Bioisosteric Replacement : The trifluoromethyl group serves as a bioisosteric replacement for hydrogen or other substituents in drug design, potentially leading to compounds with improved pharmacological profiles .

- Antimicrobial Properties : Emerging research highlights the antimicrobial potential of indole derivatives, including those featuring trifluoromethyl groups. These compounds may disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens .

Material Science Applications

In addition to its medicinal applications, this compound can be utilized in material science.

- Polymer Chemistry : The compound can serve as a precursor in the synthesis of polymers with enhanced thermal and chemical stability due to the presence of the trifluoromethyl group . Such materials are valuable in coatings and advanced materials.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated several indole derivatives, including those with trifluoromethyl substitutions, against a panel of cancer cell lines. The results showed that these compounds exhibited significant cytotoxicity, with particular effectiveness noted against breast and lung cancer cell lines .

| Compound | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast |

| Compound B | 15 | Lung |

| This compound | 5 | Various |

Case Study 2: CYP1A2 Inhibition Mechanism

In vitro studies have demonstrated that this compound effectively inhibits CYP1A2 activity, leading to altered metabolism of co-administered drugs. This property was highlighted in a pharmacokinetic study where the compound was administered alongside a known substrate for CYP1A2. The results indicated increased plasma concentrations of the substrate when co-administered with the indole derivative .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The -CF₃ group in this compound increases logP compared to non-fluorinated analogues (e.g., 2-methyl-1H-indol-6-amine, logP ~1.5 vs. ~2.5 for -CF₃) .

- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in oxadiazole fungicides with similar substituents .

- Solubility: Polar amine groups at C6 improve aqueous solubility relative to non-aminated derivatives (e.g., 2-(trifluoromethyl)-1H-indole) .

Key Research Findings

- Molecular Docking : Oxadiazole derivatives with -CF₃ groups (e.g., compound 5g) bind SDH similarly to penthiopyrad, a commercial fungicide, via carbonyl and -CF₃ interactions . This supports the hypothesis that this compound could act as an SDH inhibitor.

Biological Activity

2-(Trifluoromethyl)-1H-indol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H7F3N2

- CAS Number : 1236061-23-4

This compound features a trifluoromethyl group, which is known to influence its biological activity and pharmacokinetic properties.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 15.4 | |

| MCF-7 (Breast cancer) | 12.3 | |

| HeLa (Cervical cancer) | 10.5 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as p53 and MAPK pathways.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains, showing promising results:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| E. coli | 25 | 18 | |

| S. aureus | 30 | 16 | |

| K. pneumoniae | 20 | 20 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, this compound has demonstrated anti-inflammatory properties. In vitro assays showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

This anti-inflammatory activity highlights its potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with various enzymes and receptors involved in cancer progression and inflammation.

- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins.

- Cell Cycle Arrest : It inhibits cyclin-dependent kinases, leading to cell cycle arrest at the G1/S phase.

- Cytokine Modulation : The compound reduces the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of lung cancer, correlating with increased apoptosis markers.

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against resistant strains, suggesting its potential as an alternative treatment option.

Q & A

What are the established synthetic methodologies for preparing 2-(trifluoromethyl)-1H-indol-6-amine, and how can reaction conditions be optimized to improve yield?

Answer:

Key synthetic routes involve:

- Cyclization strategies : Starting from substituted indole precursors, such as 3-formylindole derivatives, followed by trifluoromethylation using reagents like Togni’s reagent or CF3Cu. For example, Scheme 54 in trifluoroacetimidoyl halide synthesis demonstrates CF3 group introduction via electrophilic substitution .

- Amine functionalization : Protecting the 6-amino group (e.g., with Boc) during trifluoromethylation to avoid side reactions. Reduction of imines or alkylation of sulfonamides (as per IUPAC amine synthesis guidelines) ensures regioselectivity .

- Optimization : Use anhydrous solvents (THF, DMF), Pd catalysts for cross-couplings, and controlled temperatures (reflux at 80–100°C). Monitor intermediates via TLC/HPLC and purify via column chromatography .

How should researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : Use , , and NMR to confirm substituent positions. The CF3 group shows a distinct signal at ~-60 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 216.07 for ) and detects impurities .

- X-ray crystallography : Determines absolute configuration if single crystals are obtainable.

- Purity assessment : HPLC with UV detection (λmax ~270 nm for indole absorption) and DSC for melting point consistency (e.g., mp ~248°C for related CF3-benzimidazoles ).

What experimental strategies can minimize byproduct formation during trifluoromethyl group introduction?

Answer:

- Regioselective control : Use directing groups (e.g., Boc-protected amines) to guide CF3 placement. Avoid excess trifluoromethylating agents to prevent over-substitution.

- Reaction quenching : Rapid aqueous workup removes unreacted reagents (e.g., Togni’s reagent).

- Catalyst optimization : Pd(OAc) or CuI enhances efficiency in cross-couplings, reducing side products .

- Stepwise purification : Isolate intermediates (e.g., 6-nitroindole derivatives) before trifluoromethylation to improve final yield .

How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

Answer:

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare NMR shifts with literature (e.g., NIST data ).

- Dynamic effects : Variable-temperature NMR identifies tautomerism (e.g., NH protons exchanging in DMSO-d).

- Complementary techniques : Elemental analysis confirms purity (>98%), while X-ray crystallography resolves ambiguous stereochemistry .

What considerations are critical for evaluating the compound’s pharmacokinetic properties in biological studies?

Answer:

- Solubility : Test in DMSO/water mixtures (≥10 mM for in vitro assays).

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to assess free fraction.

- Lipophilicity : Measure logP (estimated ~2.5 for CF3-indoles) to predict membrane permeability .

How can researchers troubleshoot low yields in the final cyclization step?

Answer:

- Catalyst screening : Test Brønsted acids (PPA, POCl3) or transition metals (Pd, Cu) for cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates at 120–150°C.

- Intermediate purity : Pre-purify precursors (e.g., nitro or formyl intermediates) via recrystallization .

What are the electronic effects of the trifluoromethyl group on further functionalization reactions?

Answer:

- Electron-withdrawing effect : CF3 deactivates the indole ring, directing electrophiles (e.g., Br) to the 4- and 7-positions.

- Nucleophilic attacks : Protect the 6-amine with acetyl or tert-butyl groups before reactions (e.g., Suzuki couplings) .

- DFT modeling : Predict reactive sites using computational tools to guide synthetic plans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.